

Check Availability & Pricing

Compound of Interest

Compound Name: Asterriquinone

Cat. No.: B1663379

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in the development of new

Core Compound: Asterriquinone

Asterriquinone is a dimeric indole-quinone metabolite originally isolated from Aspergillus terreus. Its core structure consists of two indole moieties lin

Biosynthesis of Asterriquinone and Related Metabolites

The biosynthesis of Asterriquinone is believed to follow the polyketide pathway, a major route for the production of a wide array of fungal secondary

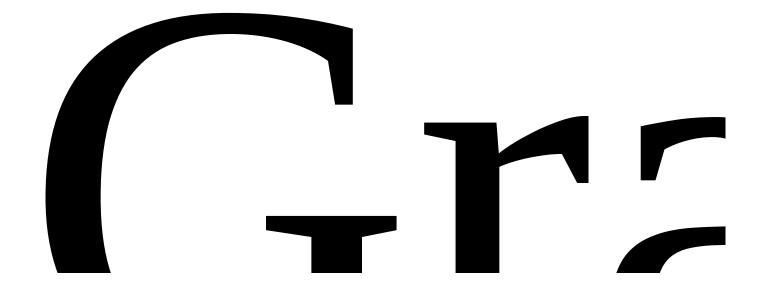
The proposed biosynthetic pathway for Asterriquinone likely involves the following key steps:

- Polyketide chain assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyke
- Cyclization and aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form a phenolic interme
- Indole incorporation: Tryptophan or a derivative serves as the precursor for the indole moieties, which are likely attached to the polyketide-derived (
- Dimerization and Oxidation: Two indole-substituted monomeric units undergo dimerization and subsequent oxidation to form the final Asterriquino

Regulatory Signaling Pathways

The expression of secondary metabolite biosynthetic gene clusters in fungi is tightly regulated by complex signaling networks. Key global regulators in

▶ Click to view DOT script for the proposed **Asterriquinone** Biosynthetic Pathway



© 2025 BenchChem. All rights reserved.

© 2025 BenchChem. All rights reserved.

Caption: Proposed biosynthetic pathway of Asterriquinone.

Biological Activities of Asterriquinone and Analogs

Asterriquinone and its derivatives have demonstrated a range of biological activities, with their antitumor properties being the most extensively studi

Check Availability & Pricing

Antitumor Activity

Numerous studies have highlighted the cytotoxic effects of Asterriquinones against various cancer cell lines. The mechanism of action is believed to

Table 1: Cytotoxicity of Selected Quinone Analogs against Various Cancer Cell Lines (IC50 in μM)

Compound/Analog
AQ-12 (Plastoquinone analog)
Cisplatin (Reference)
Compound 32a (Thieno[2,3-d]pyrimidine)
Compound 43 (Pyrimidine derivative)
Compound 44 (Pyrimidine derivative)
NitroFQ 3a (Fluoroquinolone)
NitroFQ 3b (Fluoroquinolone)
NitroFQ 3f (Fluoroquinolone)
Reduced FQ 4a (Fluoroquinolone)
Reduced FQ 4c (Fluoroquinolone)
Reduced FQ 4d (Fluoroquinolone)
Reduced FQ 4e (Fluoroquinolone)

Note: This table includes data for various quinone and related heterocyclic compounds to provide a broader context of antitumor activities. Data for a

Production of Asterriquinone and Related Metabolites

 $The \ production \ of \ \textbf{Asterriquinone} \ is \ typically \ achieved \ through \ the \ fermentation \ of \ \textbf{Aspergillus} \ terreus. \ Optimizing \ fermentation \ conditions \ is \ crucial \ formal \ formal$

Fermentation Parameters

Several factors influence the production of secondary metabolites in fungal cultures, including:

- Media Composition: The choice of carbon and nitrogen sources, as well as the presence of trace elements, can significantly impact metabolite proc
- pH: The pH of the culture medium affects enzyme activity and nutrient uptake.[9]
- Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite production.
- Aeration: The oxygen supply is critical for the growth of aerobic fungi and can influence the metabolic pathways.[10]
- Inoculum Age and Size: The age and density of the initial fungal inoculum can affect the lag phase and overall productivity of the fermentation.[9]

Table 2: Optimization of Fermentation Conditions for Secondary Metabolite Production in Aspergillus terreus

Check Availability & Pricing

Parameter
Carbon Source
Nitrogen Source
рН
Temperature
Mineral Salt
noculum Age
Aeration
Additives

Note: This table summarizes general findings on the optimization of secondary metabolite production in A. terreus. Specific quantitative data for Aste

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus terreus for Secondary Metabolite Pro

This protocol provides a general procedure for the cultivation of Aspergillus terreus in a liquid medium to produce secondary metabolites like Asterriq

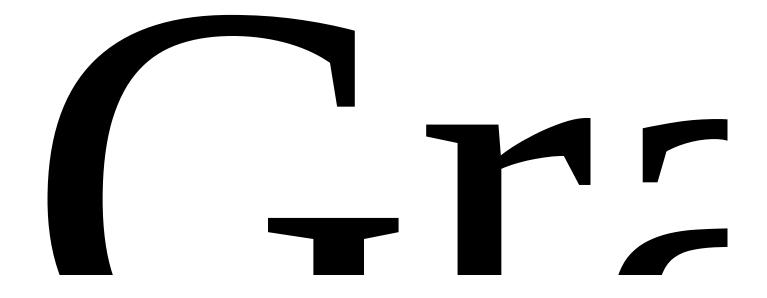
1. Media Preparation:

- Prepare the desired fermentation medium (e.g., Potato Dextrose Broth PDB).
- Dispense the medium into fermentation flasks (e.g., 250 mL Erlenmeyer flasks containing 50 mL of medium).
- Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

2. Inoculation:

- Prepare a spore suspension of Aspergillus terreus from a mature culture on a solid medium (e.g., Potato Dextrose Agar PDA).
- Adjust the spore concentration to approximately 10^6 spores/mL.
- Aseptically inoculate each fermentation flask with 1 mL of the spore suspension.

3. Incubation:


- Incubate the flasks on a rotary shaker at a specified speed (e.g., 150 rpm) and temperature (e.g., 27°C).[9]
- Incubate for a predetermined period (e.g., 7-14 days), during which the fungus will grow and produce secondary metabolites.

4. Harvest:

- · After the incubation period, separate the fungal mycelium from the culture broth by filtration (e.g., using Whatman No. 1 filter paper).
- The culture filtrate and/or the mycelial mass can then be used for the extraction of secondary metabolites.
 - ▶ Click to view DOT script for the Submerged Fermentation Workflow

```
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Media_Prepara"
"Start" -> "Media Preparation"; "Media Preparation" -> "Sterilization"; "Sterilization" -> "Inoculation"; "Inc
```


Check Availability & Pricing

Caption: Workflow for submerged fermentation.

Protocol 2: Extraction and Purification of Asterriquinones

This protocol outlines a general procedure for the extraction and purification of Asterriquinone-related compounds from fungal cultures.

Check Availability & Pricing

1. Extraction:

- From Culture Filtrate: Partition the aqueous culture filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction to
- From Mycelium: Dry the fungal mycelium and grind it into a fine powder. Extract the powdered mycelium with a suitable organic solvent (e.g., methi
- 2. Chromatographic Purification:
- · Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents of increas
- Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and

Protocol 3: Quantitative Analysis by HPLC-UV

This protocol describes a general method for the quantification of **Asterriquinone**s using HPLC with UV detection.

- 1. Standard Preparation:
- Prepare a stock solution of a purified Asterriquinone standard of known concentration in a suitable solvent (e.g., methanol).
- Prepare a series of standard solutions of different concentrations by serial dilution of the stock solution.
- 2. Sample Preparation:
- · Dissolve a known weight of the crude extract or purified fraction in a known volume of the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- 3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μL .
- Detection: UV detector set at the wavelength of maximum absorbance for Asterriquinones (typically in the range of 254-280 nm).
- 4. Quantification:
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the sample solution and determine the peak area of the **Asterriquinone**.
- Calculate the concentration of the Asterriquinone in the sample by interpolating its peak area on the calibration curve.

Protocol 4: Structure Elucidation by NMR and Mass Spectrometry

This protocol provides an overview of the use of NMR and MS for the structural characterization of Asterriquinone analogs.

- 1. Sample Preparation:
- Dissolve a small amount (1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis.
- For mass spectrometry, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spec
- 2. NMR Spectroscopy:
- · Acquire a series of 1D and 2D NMR spectra, including:
- 1H NMR: Provides information about the number, chemical environment, and coupling of protons.
- 13C NMR: Provides information about the number and types of carbon atoms.
- COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
- · HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
- · NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.
- 3. Mass Spectrometry:

Check Availability & Pricing

- . Obtain the mass spectrum of the compound using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to determine the accurate mass and
- · Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide valuable information about the structure of the m
- 4. Data Analysis:
- · Analyze the NMR and MS data to piece together the structure of the molecule, including the connectivity of atoms and the stereochemistry.

Conclusion

The Asterriquinones and their analogs are a promising class of fungal secondary metabolites with significant therapeutic potential. This technical gu

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Characterization of a silent azaphilone biosynthesis gene cluster in Aspergillus terreus NIH 2624 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering for the biosynthesis of bis-indolylquinone terrequinone A in Escherichia coli from L-tryptophan and prenol PMC [pmc.ncb
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus PMC [pmc.ncbi.nlm.nih.gov]
- 5. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity | PLOS Genetics [journals
- 6. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the cytotoxicity of asterriquinone, a metabolite of Aspergillus terreus PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures | Semantic Scholar [semanticscho
- To cite this document: BenchChem. [An In-depth Technical Guide to Fungal Secondary Metabolites Related to Asterriquinone]. BenchChem, [2025]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.